XIAP/cIAP1 antagonist-1

Description

XIAP (X-linked inhibitor of apoptosis protein) and cIAP1 (cellular inhibitor of apoptosis protein 1) are key regulators of apoptosis and pro-survival signaling pathways in cancer. These proteins suppress apoptosis by inhibiting caspases (e.g., caspase-3/7/9) and activating NF-κB-mediated survival pathways . Overexpression of XIAP/cIAP1 is associated with tumor progression, chemotherapy resistance, and poor prognosis . XIAP/cIAP1 antagonists are small molecules or proteolysis-targeting chimeras (PROTACs) designed to neutralize these IAPs, restoring apoptosis in cancer cells. These antagonists mimic the endogenous IAP antagonist Smac/DIABLO, binding to the BIR3 domains of XIAP/cIAP1 to disrupt their anti-apoptotic functions .

Properties

Molecular Formula |

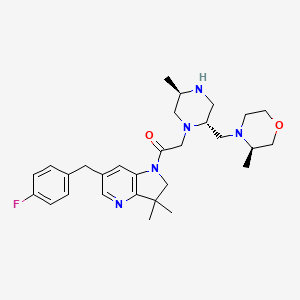

C29H40FN5O2 |

|---|---|

Molecular Weight |

509.7 g/mol |

IUPAC Name |

1-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C29H40FN5O2/c1-20-15-34(25(14-31-20)16-33-9-10-37-18-21(33)2)17-27(36)35-19-29(3,4)28-26(35)12-23(13-32-28)11-22-5-7-24(30)8-6-22/h5-8,12-13,20-21,25,31H,9-11,14-19H2,1-4H3/t20-,21-,25-/m1/s1 |

InChI Key |

XIQKDUKFFKQZAO-DNRQZRRGSA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C=N4)CC5=CC=C(C=C5)F)(C)C |

Canonical SMILES |

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C=N4)CC5=CC=C(C=C5)F)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dual XIAP/cIAP1 Antagonists

ASTX660

- Mechanism: Orally bioavailable, non-peptidomimetic antagonist of XIAP and cIAP1. Induces caspase activation and inhibits NF-κB signaling .

- Binding Affinity : Binds both XIAP and cIAP1 with high specificity, displacing Smac and promoting apoptosis .

- Cellular Activity : Synergizes with hypomethylating agents (e.g., SGI-110) in AML models, with complete Smac displacement from XIAP observed at 4 hours .

- Clinical Status : Advanced to clinical trials for hematologic malignancies .

GDC-0152 (Compound 1)

- Mechanism : Smac mimetic targeting XIAP BIR3, cIAP1/2 BIR3, and ML-IAP BIR domains .

- Binding Affinity :

- Cellular Activity : Promotes cIAP1 degradation, activates caspase-3/7, and reduces viability in MDA-MB-231 breast cancer cells (IC50 = 52 nM) .

- In Vivo Efficacy: Inhibits tumor growth in MDA-MB-231 xenografts .

- Clinical Status : Entered Phase I trials but discontinued due to toxicity .

AZD5582

- Mechanism : Induces Mcl-1 downregulation via XIAP/cIAP1 antagonism .

- Cellular Activity : Apoptosis in pancreatic cancer cells (BxPC-3, Panc-1) is fully blocked by XIAP/cIAP1 overexpression, confirming target specificity .

- Key Finding : Dual inhibition of XIAP and cIAP1 is required for maximal efficacy .

Selective cIAP1 Antagonists

SM-406 (AT-101, Compound 2)

- Mechanism : Selective cIAP1 antagonist with minimal XIAP binding .

- Binding Affinity :

- Cellular Activity: Pull-down assays confirm preferential binding to cIAP1 in MDA-MB-231 cells. Induces apoptosis at low nanomolar concentrations (IC50 = 17–49 nM) .

SM-337 and Derivatives (Compounds 3–5)

- Selectivity : Para-substituted derivatives (e.g., p-Cl, p-Br) achieve >500-fold selectivity for cIAP1 over XIAP .

- Example: Compound 4 (p-Cl):

- cIAP1 Ki = 1.1 nM

- XIAP Ki = 870 nM .

- Cellular Activity: Retain potent anti-proliferative effects (IC50 = 17–46 nM in MDA-MB-231) despite weak XIAP binding, challenging the notion that dual targeting is essential .

PROTACs and Degraders

SNIPER-10 and PROTAC 16

- Mechanism : Utilize IAP antagonists (e.g., LCL-161) linked to E3 ligase recruiters to induce cIAP1 degradation via autoubiquitination .

- Key Limitation : Inefficient XIAP degradation limits utility in XIAP-dependent cancers .

Key Comparative Data

Table 1: Binding Affinities and Selectivity of IAP Antagonists

Table 2: Mechanisms and Clinical Status

Critical Analysis and Contradictions

- Dual vs. Selective Targeting : While AZD5582 requires dual XIAP/cIAP1 inhibition for apoptosis , selective cIAP1 antagonists (e.g., SM-1295) achieve potent cytotoxicity despite minimal XIAP binding, suggesting cIAP1 degradation alone may suffice in certain contexts .

- PROTAC Limitations : SNIPER-10’s inability to degrade XIAP highlights mechanistic differences between cIAP1 autoubiquitination and ternary complex-dependent degradation .

- Clinical Challenges : GDC-0152’s discontinuation underscores toxicity risks with pan-IAP inhibitors, favoring selective agents or PROTACs .

Q & A

Q. What is the primary mechanism of action of XIAP/cIAP1 antagonist-1 in inducing apoptosis?

this compound binds to the BIR3 domains of XIAP and cIAP1, displacing endogenous inhibitors like SMAC/DIABLO and relieving caspase suppression. This triggers TNFα-dependent apoptosis via NF-κB signaling. Specifically, cIAP1 inhibition destabilizes its RING domain, leading to auto-ubiquitination and degradation, which sensitizes cells to TNFα-mediated apoptosis . Experimental validation involves measuring caspase-3/7 activation and NF-κB reporter assays in tumor cell lines .

Q. What experimental models are appropriate for evaluating this compound efficacy?

Use in vitro models with IAP-overexpressing cancer cell lines (e.g., TRAIL-resistant LNCaP or HNSCC) to assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase activity assays. In vivo, xenograft models with dose-dependent tumor growth inhibition (e.g., EC50: 5.1 nM for XIAP, 0.32 nM for cIAP1) are recommended. Include controls with caspase-8 inhibitors (e.g., crmA) to validate TNFα-dependent pathways .

Q. How do researchers quantify target engagement and binding affinity for this compound?

Fluorescence polarization assays using recombinant BIR3 domains of XIAP/cIAP1 and SMAC-mimetic probes (e.g., AVPI peptides) are standard. Competitive binding experiments reveal Ki values (e.g., 0.27 μM for SBP-0636457 in ). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) further validate binding kinetics .

Advanced Research Questions

Q. How can structural data guide optimization of this compound pharmacokinetics?

X-ray crystallography (e.g., PDB entries from ) identifies critical interactions between the compound and BIR3 domains. Structure-based drug design (SBDD) optimizes oral bioavailability by modifying steric hindrance, hydrogen bonding (e.g., AT-IAP in ), and logP values. Pharmacokinetic studies in rodents assess AUC and Cmax to refine dosing regimens .

Q. What experimental approaches resolve contradictions in caspase-8 dependency for apoptosis induction?

In sensitive cell lines, combine this compound with caspase-8 inhibitors (e.g., Z-IETD-FMK) or siRNA knockdown. Contrast results with caspase-9/3 inhibition to differentiate mitochondrial vs. death receptor pathways. Use NF-κB inhibitors (e.g., BAY11-7082) to confirm TNFα autocrine signaling .

Q. How do XIAP and cIAP1 functionally differ in regulating apoptosis, and how does this impact experimental design?

XIAP directly inhibits caspases-3/7/9, while cIAP1 regulates NF-κB and ubiquitinates RIPK1. Use CRISPR/Cas9 knockout models to isolate their roles. For example, cIAP1 deletion sensitizes cells to exogenous TNFα, whereas XIAP knockout amplifies caspase activity. Dual antagonism is critical in cancers with co-overexpression (e.g., HNSCC in ) .

Q. What strategies validate the specificity of this compound against other IAP family members?

Perform selectivity screens using BIR3 domains of cIAP2, ML-IAP, and survivin. Compare IC50 values via fluorescence polarization or thermal shift assays. In-cell assays (e.g., immunoprecipitation) confirm degradation profiles (cIAP1 > XIAP > cIAP2) .

Q. How can researchers address variability in tumor response due to NF-κB pathway heterogeneity?

Stratify cell lines by basal NF-κB activity (e.g., luciferase reporter or phospho-IκBα levels). Combine this compound with proteasome inhibitors (e.g., bortezomib) to block compensatory NF-κB activation. Single-cell RNA-seq identifies resistant subpopulations with upregulated anti-apoptotic genes .

Methodological and Data Analysis Questions

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 and Hill coefficients. For in vivo tumor growth curves, apply mixed-effects models to account for inter-animal variability. Kaplan-Meier analysis with log-rank tests evaluates survival differences in co-expression cohorts (e.g., high XIAP/cIAP1 vs. low in ) .

Q. How do researchers distinguish on-target effects from off-target toxicity in in vivo models?

Compare wild-type and IAP-knockout mice for adverse events. Pharmacodynamic markers (e.g., plasma TNFα levels, cIAP1 degradation in PBMCs) confirm target engagement. RNA-seq or phosphoproteomics identifies pathway-specific vs. bystander effects .

Translational and Combinatorial Research Questions

Q. What biomarkers predict patient response to this compound in clinical trials?

Prioritize tumors with high XIAP/cIAP1 mRNA/protein expression (IHC or RNA-seq) and NF-κB activation (e.g., phospho-p65). Circulating TNFα levels post-treatment correlate with efficacy. Co-expression of caspase-8 and FADD improves sensitivity .

Q. Which combination therapies enhance this compound efficacy in resistant cancers?

Synergize with TRAIL receptor agonists (e.g., dulanermin) or chemotherapeutics (e.g., doxorubicin) to amplify extrinsic apoptosis. Co-targeting BCL-2 (e.g., venetoclax) overcomes mitochondrial resistance. Immune checkpoint inhibitors (e.g., anti-PD1) exploit SMAC mimetic-induced immunogenic cell death .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.